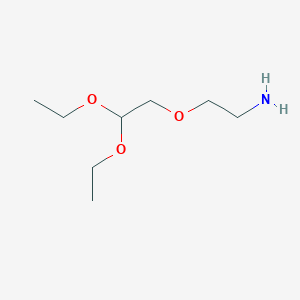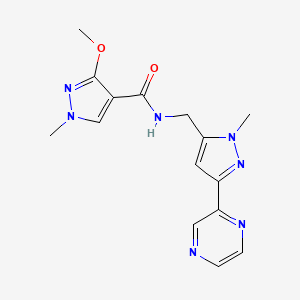
2-(2,2-Diethoxyethoxy)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2,2-Diethoxyethoxy)ethanamine” is a chemical compound with the CAS Number: 76534-71-9 . It has a molecular weight of 177.24 .
Molecular Structure Analysis
The IUPAC name for this compound is “2-(2,2-diethoxyethoxy)ethanamine” and its InChI code is "1S/C8H19NO3/c1-3-11-8(12-4-2)7-10-6-5-9/h8H,3-7,9H2,1-2H3" . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“2-(2,2-Diethoxyethoxy)ethanamine” is a solid at room temperature . It should be stored in a refrigerator .
Scientific Research Applications
Synthesis of Key Intermediates
- Luo, Chen, Zhang, and Huang (2008) developed a novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate in the production of Silodosin, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia. This method, starting from 2-nitrochlorobenzene, highlights the role of related compounds in pharmaceutical synthesis (Luo et al., 2008).
Analytical Characterization
- Zuba and Sekuła (2013) reported on the analytical properties of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, including methods like GC-EI-MS, LC-ESI-QTOF-MS, and NMR. These studies are crucial for understanding the chemical properties and potential applications of such compounds (Zuba & Sekuła, 2013).
Liquid Chromatography Mass Spectrometry Method Development
- Poklis et al. (2013) developed a high-performance liquid chromatography tandem mass spectrometry method to determine certain N-benzyl phenethylamine derivatives in human serum, highlighting the importance of these methods in toxicological analysis and medical diagnostics (Poklis et al., 2013).
Catalysis in Chemical Reactions
- Nyamato, Ojwach, and Akerman (2016) explored the use of nickel(II) complexes chelated by (amino)pyridine ligands for ethylene oligomerization. This study is significant for understanding the catalytic potential of similar compounds in industrial chemical processes (Nyamato et al., 2016).
Antimicrobial and Antidiabetic Studies
- In 2023, researchers synthesized Schiff bases from 2-(2-methoxyphenoxy)ethanamine for antimicrobial and antidiabetic studies, illustrating the compound's potential in the development of new therapeutic agents (S. G et al., 2023).
Safety and Hazards
properties
IUPAC Name |
2-(2,2-diethoxyethoxy)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO3/c1-3-11-8(12-4-2)7-10-6-5-9/h8H,3-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSLKUDPYPWWCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COCCN)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Diethoxyethoxy)ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2380840.png)
![(E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide](/img/structure/B2380841.png)

![(2-Chloropyridin-3-yl)-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone](/img/structure/B2380843.png)
![Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B2380844.png)



![2-(8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2380852.png)


![4-methyl-N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2380857.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2380859.png)